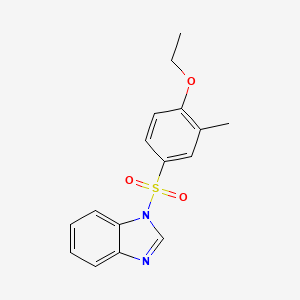

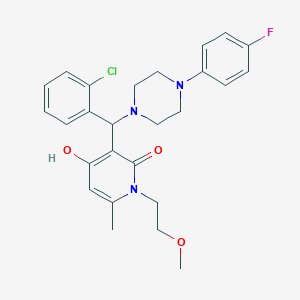

![molecular formula C14H15N3O2S B2485125 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1796946-83-2](/img/structure/B2485125.png)

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines represent a broad class of compounds with considerable attention due to their wide range of biological activities, such as anti-inflammatory, anticancer, antiallergic, and analgesic effects. The synthesis and characterization of pyrimidine derivatives, including structures similar to "6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine," have been a focus of research to explore their potential in various therapeutic areas (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reaction of specific precursors, such as urea and malononitrile derivatives, under controlled conditions. A novel procedure reported for the synthesis of substituted tetrahydropyrimidine derivatives shows the versatility and potential for structural modifications, which could apply to the synthesis of "6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine" derivatives (Gondkar et al., 2013).

Molecular Structure Analysis

Pyrimidine derivatives, including the specified compound, feature aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. These structures are known to exhibit potent anti-inflammatory effects, attributed to their ability to inhibit vital inflammatory mediators. Detailed structure-activity relationships (SAR) have been discussed to understand the influence of substituents on biological activity (Rashid et al., 2021).

Chemical Reactions and Properties

Pyrimidines undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups at specific positions. These reactions are crucial for modifying the chemical and biological properties of the compounds. The literature review on pyrimidine derivatives emphasizes their diverse biological and chemical applications, highlighting the synthetic flexibility of pyrimidine cores (Kumar, Deep, & Narasimhan, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives, including 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have been extensively studied. These compounds are synthesized through various chemical reactions, including cycloaddition, Diels–Alder reactions, and multicomponent reactions, aiming to explore their structural and electronic properties. The characterization of these compounds involves advanced spectroscopic techniques, confirming their complex structures and establishing the foundation for further biological studies (Sharma et al., 2005), (Elattar & Mert, 2016).

Potential Biological Applications

Antimicrobial Activity : Several pyrimidine derivatives have been evaluated for their antimicrobial properties. Research suggests that modifications in the pyrimidine ring, such as the introduction of electronegative groups, can significantly influence the antimicrobial activity of these compounds. This highlights the potential of 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives in developing new antimicrobial agents (Cieplik et al., 2011).

Antitumor and Antihypertensive Activities : The derivatives of pyrimidines, including the 6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have shown promising results in antitumor and antihypertensive studies. The exploration of these compounds involves the synthesis of various derivatives and testing their biological activities, providing insights into their potential therapeutic applications (Rana et al., 2004).

Optoelectronic Applications : The structural and electronic exploration of thiopyrimidine derivatives, including studies on their linear and nonlinear optical properties, suggests potential applications in the fields of medicine and nonlinear optics. These studies emphasize the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).

Safety And Hazards

The safety and hazards associated with pyrimidines and their derivatives would depend on their specific chemical structure and properties. For instance, p-Toluenesulfonic acid, a related compound, is known to be a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .

Propiedades

IUPAC Name |

6-(3-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-11-3-2-4-13(7-11)20(18,19)17-6-5-14-12(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUMWPZPIGRDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

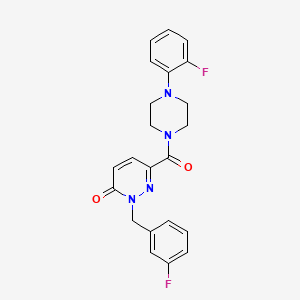

![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)

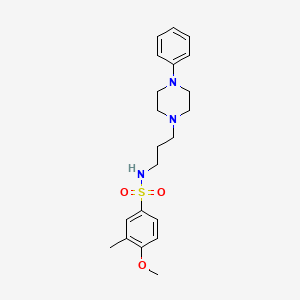

![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)

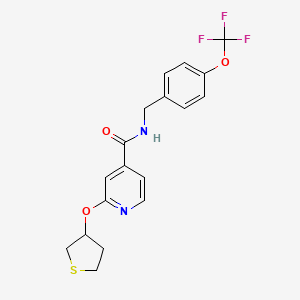

![Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2485055.png)

![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)

![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)